4-Bromo-6-(trifluoromethyl)quinoline 4-Bromo-6-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1070879-32-1
VCID: VC21193241
InChI: InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H
SMILES: C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br
Molecular Formula: C10H5BrF3N
Molecular Weight: 276.05 g/mol

4-Bromo-6-(trifluoromethyl)quinoline

CAS No.: 1070879-32-1

Cat. No.: VC21193241

Molecular Formula: C10H5BrF3N

Molecular Weight: 276.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)quinoline - 1070879-32-1

Specification

CAS No. 1070879-32-1
Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H
Standard InChI Key ZRNZIUQSTWFKRN-UHFFFAOYSA-N
SMILES C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br
Canonical SMILES C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

4-Bromo-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound based on the quinoline scaffold. The compound contains a bromine atom at the 4-position and a trifluoromethyl group (CF₃) at the 6-position. Its molecular formula is C₁₀H₅BrF₃N, with the quinoline ring system providing the basic framework for the molecule. The presence of both bromine and the trifluoromethyl group creates a unique electronic distribution within the molecule, affecting its reactivity and potential applications.

Physical Properties

The physical properties of 4-Bromo-6-(trifluoromethyl)quinoline are characterized by its halogenated nature and heterocyclic structure. The compound typically presents as a crystalline solid with a relatively high melting point due to the presence of the aromatic ring system. The bromine atom and trifluoromethyl group contribute to its lipophilicity, which influences its solubility profile, making it more soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide than in aqueous media.

Synthetic Methodologies

General Synthetic Routes

The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline typically involves multi-step reaction sequences. Common synthetic strategies include:

  • Direct functionalization of quinoline derivatives through selective bromination at the 4-position of 6-(trifluoromethyl)quinoline.

  • Construction of the quinoline ring system with pre-installed trifluoromethyl and bromine functionalities.

  • Cross-coupling reactions followed by halogenation to introduce the bromine atom selectively.

Specific Synthetic Approaches

One prevalent approach involves the Skraup reaction or modified Skraup conditions using 4-trifluoromethylaniline derivatives as starting materials, followed by regioselective bromination. Alternative methods employ the Gould-Jacobs reaction or Conrad-Limpach synthesis to construct the quinoline scaffold with subsequent functionalization at the desired positions.

Chemical Reactivity

Halogen Reactivity

The bromine atom at the 4-position of 4-Bromo-6-(trifluoromethyl)quinoline demonstrates enhanced reactivity toward nucleophilic substitution reactions due to the electron-deficient nature of the quinoline ring system. This reactivity makes the compound a valuable synthetic intermediate for further functionalization through various reactions, including:

  • Nucleophilic aromatic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles.

  • Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig protocols.

  • Halogen-metal exchange reactions followed by electrophilic trapping.

Trifluoromethyl Group Influence

The trifluoromethyl group at the 6-position significantly influences the electronic properties of the quinoline system. This group exhibits strong electron-withdrawing characteristics, thereby:

Applications in Medicinal Chemistry

Structure-Activity Relationship Studies

The presence of both bromine and trifluoromethyl substituents provides opportunities for structure-activity relationship (SAR) studies. These functional groups can be modified or replaced to optimize biological activity, pharmacokinetic properties, and reduce potential toxicity. The bromine atom, in particular, serves as a reactive handle for diversification through various cross-coupling reactions, enabling the generation of compound libraries for biological screening.

Material Science Applications

Fluorinated Materials

The trifluoromethyl group in 4-Bromo-6-(trifluoromethyl)quinoline contributes to its potential applications in material science. Fluorinated aromatic compounds are valued in materials chemistry for their:

  • Enhanced thermal stability compared to non-fluorinated analogs.

  • Unique electronic properties that can influence charge transport in electronic devices.

  • Surface properties, including hydrophobicity and oleophobicity.

  • Interaction with electromagnetic radiation, particularly in optoelectronic applications.

Supramolecular Chemistry

The presence of bromine and fluorine atoms in 4-Bromo-6-(trifluoromethyl)quinoline enables participation in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in crystal engineering and supramolecular chemistry. These interactions can influence:

  • Crystal packing arrangements.

  • Self-assembly processes.

  • Host-guest complexation phenomena.

  • Material properties at the macroscopic level.

Analytical Characterization

Spectroscopic Properties

4-Bromo-6-(trifluoromethyl)quinoline exhibits distinctive spectroscopic signatures that facilitate its identification and characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows characteristic aromatic signals for the quinoline protons, with the trifluoromethyl group appearing as a singlet in the ¹³C NMR spectrum and showing coupling with fluorine in ¹⁹F NMR.

  • Infrared (IR) Spectroscopy: The compound displays characteristic absorption bands associated with the quinoline ring system, C-F stretching vibrations from the trifluoromethyl group, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum typically shows a molecular ion peak with distinctive isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance.

Chromatographic Behavior

The lipophilic nature of 4-Bromo-6-(trifluoromethyl)quinoline influences its chromatographic behavior. In reversed-phase high-performance liquid chromatography (HPLC), the compound typically exhibits relatively long retention times, reflecting its hydrophobic character. This property can be advantageous for purification purposes and analytical method development.

Comparative Analysis with Related Compounds

Comparison with Other Halogenated Quinolines

Table 1 presents a comparative analysis of 4-Bromo-6-(trifluoromethyl)quinoline with structurally related halogenated quinoline derivatives:

CompoundPosition of BrominePosition of TrifluoromethylKey Differences in Properties
4-Bromo-6-(trifluoromethyl)quinoline46Reference compound
4-Bromo-2-(trifluoromethyl)quinoline42Different electronic distribution affecting reactivity; altered lipophilicity profile
2-Bromo-6-(trifluoromethyl)quinoline26Different reactivity pattern of bromine at 2-position; altered biological activity profile
4-Chloro-6-(trifluoromethyl)quinolineN/A (chlorine at 4)6Different reactivity of chlorine vs. bromine; typically more reactive in nucleophilic substitutions
4-Bromo-6-fluoroquinoline4N/A (fluorine at 6)Significantly different electronic effects; altered lipophilicity and biological properties

Structure-Property Relationships

The position of substituents on the quinoline ring system significantly impacts the chemical, physical, and biological properties of these compounds. Specifically:

  • Electron density distribution varies based on substituent positions, affecting electrophilic and nucleophilic reactivity patterns.

  • Lipophilicity (logP values) changes with substituent positioning, influencing solubility, membrane permeability, and potential biological activities.

  • Molecular recognition patterns, important for biological target binding, are altered by positional isomerism of the substituents.

Research Challenges and Future Directions

Synthetic Challenges

Despite its potential utility, several challenges exist in the synthesis and application of 4-Bromo-6-(trifluoromethyl)quinoline:

  • Regioselectivity in bromination reactions can be challenging, often requiring protecting group strategies or specific reaction conditions.

  • Introduction of the trifluoromethyl group directly onto the quinoline ring system presents synthetic difficulties, often necessitating the use of trifluoromethylated starting materials.

  • Scaling up reactions for industrial applications may present additional challenges related to safety, cost, and environmental considerations.

Future Research Directions

Emerging research directions for 4-Bromo-6-(trifluoromethyl)quinoline include:

  • Development of more efficient, environmentally friendly synthetic routes, possibly employing flow chemistry techniques or catalytic methods.

  • Expanded exploration of its potential as a building block in medicinal chemistry, particularly in the context of multi-target drug design.

  • Investigation of its utility in materials science, especially in optoelectronic applications leveraging the unique electronic properties conferred by the bromine and trifluoromethyl substituents.

  • Computational studies to better understand its electronic structure and predict reactivity patterns and potential biological interactions.

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